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Cyanomethyl dodecyl carbonotrithioate

Cat. No.: B1604402
CAS No.: 796045-97-1
M. Wt: 317.6 g/mol
InChI Key: URUIKGRSOJEVQG-UHFFFAOYSA-N
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Description

Evolution of Controlled/Living Radical Polymerization Techniques

Traditional free-radical polymerization, while robust, offers poor control over polymer molecular weight and structure, typically resulting in high polydispersity. The quest for greater control led to the development of "living" polymerization techniques. The concept was first demonstrated by Michael Szwarc in 1956 through the anionic polymerization of styrene (B11656), a process devoid of chain termination and transfer steps. wikipedia.org This allowed for the synthesis of polymers with predictable molecular weights and the creation of block copolymers.

However, the stringent conditions required for ionic polymerizations limited their industrial application. This spurred the development of controlled/living radical polymerization (CRP) in the 1990s, which combines the robustness of radical polymerization with the control of living systems. researchgate.netresearchgate.net Before the advent of RAFT, key CRP methods emerged, including Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP). numberanalytics.comresearchgate.net These techniques rely on establishing a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species, effectively minimizing irreversible termination reactions. researchgate.netcmu.edu

Fundamental Principles and Mechanistic Aspects of RAFT Polymerization

RAFT polymerization operates via a degenerative chain transfer mechanism, distinguishing it from other CRP methods like ATRP and NMP. numberanalytics.comacs.org The process is mediated by a thiocarbonylthio compound known as a RAFT agent, or chain transfer agent (CTA). wikipedia.org The core mechanism involves a series of steps: wikipedia.org

Initiation: A standard radical initiator decomposes to generate initiating radicals, which react with monomer units to form short, propagating polymer chains (P•n).

RAFT Pre-Equilibrium: A propagating radical (P•n) adds to the C=S bond of the RAFT agent (R-S-C(=S)-Z). This forms a short-lived intermediate radical. This intermediate can then fragment in one of two ways: either reverting to the starting species or, more productively, releasing the R group as a new radical (R•) and forming a dormant polymeric RAFT agent (Pn-S-C(=S)-Z).

Re-initiation: The expelled radical (R•) reacts with the monomer to initiate the growth of a new polymer chain (P•m).

Main RAFT Equilibrium: As the polymerization proceeds, a rapid equilibrium is established where propagating chains (P•n and P•m) are continuously exchanged with the dormant polymeric RAFT agents. This degenerative transfer process ensures that all chains have an equal probability of growing, leading to a linear increase in molecular weight with conversion and a low polydispersity index. youtube.com

Overview of Chain Transfer Agents (CTAs) in Controlled Radical Polymerization

Chain Transfer Agents (CTAs) are the cornerstone of RAFT polymerization, as they are the molecules that facilitate the reversible deactivation of growing polymer chains. numberanalytics.comeie.gr By selecting an appropriate CTA, chemists can precisely control the final polymer's molecular weight and architecture. numberanalytics.comresearchgate.net The effectiveness of a CTA is determined by its structure, specifically the "R" and "Z" groups attached to the thiocarbonylthio core. sigmaaldrich.comyoutube.com

The R group must be a good homolytic leaving group, capable of fragmenting from the intermediate radical and efficiently re-initiating polymerization.

The Z group modulates the reactivity of the C=S double bond and stabilizes the intermediate radical.

The careful selection of these groups is critical for a successful RAFT polymerization. acs.org The main classes of RAFT agents are categorized by their Z group and include dithioesters, trithiocarbonates, dithiocarbamates, and xanthates. wikipedia.orgsigmaaldrich.com

The Significance of Trithiocarbonates as RAFT Agents

Among the various classes of RAFT agents, trithiocarbonates have gained significant popularity due to their versatility and efficiency. numberanalytics.comresearchgate.net They are characterized by a Z group where Z is an alkyl- or aryl-thio group (–S–R'). Trithiocarbonates offer several advantages:

High Stability: They are generally more stable to hydrolysis compared to other agents like dithiobenzoates. sigmaaldrich.com

Versatility: They provide excellent control over the polymerization of a wide range of monomers, particularly "more activated monomers" (MAMs) such as acrylates, acrylamides, and styrenes. researchgate.net

Architectural Control: Symmetrical trithiocarbonates (where the R and Z groups are both attached via sulfur and can act as leaving groups) are particularly useful for synthesizing ABA triblock copolymers in a straightforward, two-step process. cmu.edu

Photochemical Applications: Trithiocarbonates have also been shown to act as intrinsic photoredox catalysts, enabling oxygen-tolerant RAFT polymerizations under visible light, which can simplify experimental setups. rsc.org

Positioning of Cyanomethyl Dodecyl Carbonotrithioate within the RAFT Agent Landscape

This compound is a specific and highly effective trithiocarbonate (B1256668) RAFT agent. scientificlabs.co.uksigmaaldrich.com It is designed for precise control over radical polymerization processes. Its structure and properties place it firmly within the landscape of modern CRP agents used for creating well-defined polymeric materials.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number796045-97-1 ottokemi.comchemscene.com
Molecular FormulaC₁₅H₂₇NS₃ ottokemi.comsigmaaldrich.com
Molecular Weight317.58 g/mol ottokemi.comsigmaaldrich.com
AppearanceWhite to Orange to Tan Solid ottokemi.com
Storage Temperature2-8°C ottokemi.comsigmaaldrich.com

In the context of the general RAFT agent structure (R–S–C(=S)–Z), for this compound:

The R group is dodecyl (–C₁₂H₂₅).

The Z group is cyanomethylthio (–S–CH₂–CN).

This structure makes it a non-symmetrical trithiocarbonate. It is particularly well-suited for controlling the polymerization of more activated monomers (MAMs), such as styrenes, acrylates, and acrylamides. trinitti.com.tw Research has demonstrated its utility in various polymerization systems. For instance, it has been successfully used in the synthesis of poly(methyl acrylate) (PMA). nih.gov Other studies have employed similar trithiocarbonates, like 2-cyano-2-propyl dodecyl trithiocarbonate, for the polymerization of methyl methacrylate (B99206) (MMA), highlighting the effectiveness of the dodecyl trithiocarbonate structure in controlling methacrylate polymerization. publish.csiro.aunih.gov Its primary application is as a chain transfer agent to regulate polymer chain growth, ensuring the production of polymers with specific molecular weights and characteristics for use in adhesives, coatings, and other specialty materials. myskinrecipes.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27NS3 B1604402 Cyanomethyl dodecyl carbonotrithioate CAS No. 796045-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-dodecylsulfanylcarbothioylsulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NS3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15(17)19-14-12-16/h2-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUIKGRSOJEVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647153
Record name Cyanomethyl dodecyl carbonotrithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796045-97-1
Record name Cyanomethyl dodecyl carbonotrithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyanomethyl Dodecyl Trithiocarbonate
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Synthetic Methodologies and Analytical Verification of Cyanomethyl Dodecyl Carbonotrithioate

Established Synthetic Pathways for Cyanomethyl Dodecyl Carbonotrithioate

The synthesis of this compound is effectively achieved through a one-pot reaction. A well-documented pathway involves the sequential reaction of a thiol, carbon disulfide, and an alkylating agent in a suitable solvent system. google.com

This process begins with the deprotonation of 1-dodecanethiol (B93513) using a strong base, such as sodium hydroxide, in an aqueous-alcoholic solvent mixture. The resulting dodecanethiolate anion then performs a nucleophilic attack on the carbon atom of carbon disulfide. This forms a sodium dodecyl trithiocarbonate (B1256668) intermediate. The final step in the sequence is the alkylation of this intermediate with chloroacetonitrile (B46850). The chloroacetonitrile provides the cyanomethyl group, which displaces the sodium salt to yield the final product, S-cyanomethyl S-dodecyl trithiocarbonate, and a salt byproduct like sodium chloride. google.com This method is a practical and high-yielding procedure for producing a variety of trithiocarbonates. google.com

Precursor Materials and Reagent Considerations in this compound Synthesis

The successful synthesis of this compound relies on the careful selection and handling of specific precursor materials and reagents. The primary components required are 1-dodecanethiol, carbon disulfide, a base, and an alkylating agent. google.com The purity of these reagents is crucial, as impurities can lead to unwanted side reactions and a lower yield of the desired product. For instance, the presence of water must be controlled, although the reaction can be performed in a water/alcohol medium. google.com

Below is a table detailing the key reagents and their specific roles in the synthesis:

ReagentChemical FormulaRole in Synthesis
1-DodecanethiolC₁₂H₂₅SHProvides the dodecyl (C₁₂) chain, which forms one of the sulfur-bound alkyl groups.
Carbon DisulfideCS₂Serves as the source of the central carbonotrithioate (CS₃) core.
Sodium HydroxideNaOHActs as a base to deprotonate the 1-dodecanethiol, activating it for nucleophilic attack.
ChloroacetonitrileClCH₂CNFunctions as the alkylating agent, providing the cyanomethyl group (CH₂CN).
Isopropanol/Water(CH₃)₂CHOH / H₂OActs as the solvent medium for the reaction. google.com

Optimization Strategies for this compound Synthesis Efficiency and Yield

Optimizing the synthesis of this compound involves the precise control of several reaction parameters to maximize both efficiency and final product yield. Key strategies include temperature regulation, management of reaction time, and stoichiometric balancing of reactants.

Temperature Control: Maintaining a low temperature is critical during the addition of reagents. For example, during the dropwise addition of chloroacetonitrile to the reaction mixture, the temperature should be kept between 0 and 5°C. google.com This control minimizes potential side reactions and decomposition of the trithiocarbonate product.

Reaction Time: The duration of the reaction stages is also important. After the initial formation of the sodium dodecyl trithiocarbonate, the mixture is typically stirred for a set period (e.g., 0.5 hours) before the alkylating agent is added. google.com Following the addition of chloroacetonitrile, the mixture is stirred for an additional period (e.g., 2 hours) at a controlled temperature to ensure the reaction goes to completion. google.com

Stoichiometry and Purification: The molar ratios of the reactants must be carefully calculated. A slight excess of one reagent may be used to ensure the complete consumption of another, but significant deviations can lead to complex mixtures. The final yield is also heavily dependent on the purification strategy. The process described in patent literature involves filtering the crude reaction mixture to remove salt byproducts, followed by crystallization of the product from the filtrate by adding water and cooling. google.com

Spectroscopic Techniques for Structural Elucidation of this compound

The structural verification of this compound is accomplished using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for confirming the molecular structure.

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment of the hydrogen atoms. The expected signals for this molecule include a triplet for the terminal methyl group of the dodecyl chain, a broad multiplet for the methylene (B1212753) groups of the alkyl chain, a triplet for the methylene group adjacent to the sulfur (S-CH₂), and a distinct singlet for the methylene protons of the cyanomethyl group (S-CH₂-CN). chemicalbook.comresearchgate.netlibretexts.orgchemicalbook.com

¹³C NMR Spectroscopy: Carbon NMR is used to identify all unique carbon environments in the molecule. udel.edu Key signals include those for the carbons of the dodecyl chain, the carbon of the cyanomethyl group, the nitrile carbon (C≡N), and a characteristic downfield signal for the thiocarbonyl carbon (C=S) of the trithiocarbonate group, which typically appears above 200 ppm. libretexts.orgoregonstate.educompoundchem.com

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present. msu.edu The spectrum will show characteristic stretching vibrations for sp³ C-H bonds in the alkyl chain (around 2850–3000 cm⁻¹). uomustansiriyah.edu.iqlibretexts.org Crucially, a sharp, medium-intensity absorption band corresponding to the nitrile (C≡N) stretch is expected in the range of 2200–2280 cm⁻¹. jove.compressbooks.pubwpmucdn.com The C=S stretching vibration of the trithiocarbonate group is expected to appear in the region of 1000-1250 cm⁻¹. msu.eduresearchgate.net

The table below summarizes the expected spectroscopic data for this compound.

TechniqueFunctional GroupExpected Chemical Shift / Frequency
¹H NMR -CH₃ (dodecyl)~0.9 ppm (triplet)
-(CH₂)₁₀- (dodecyl)~1.2-1.4 ppm (multiplet)
-S-CH₂- (dodecyl)~3.3 ppm (triplet)
-S-CH₂-CN~4.2 ppm (singlet)
¹³C NMR -CH₃ (dodecyl)~14 ppm
-(CH₂)₁₀- (dodecyl)~22-32 ppm
-S-CH₂- (dodecyl)~39 ppm
-S-CH₂-CN~25 ppm
-C≡N~117 ppm
>C=S~220 ppm
IR C-H (sp³) stretch2850-3000 cm⁻¹
C≡N stretch2200-2280 cm⁻¹
C=S stretch1000-1250 cm⁻¹

Chromatographic Methods for Purity Assessment and Isolation of this compound

Chromatographic techniques are indispensable for the isolation and purity verification of this compound. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product. Commercial suppliers consistently report purities of over 98%, as determined by HPLC analysis. google.compressbooks.pub This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, providing a quantitative measure of purity.

For the isolation and purification of the compound on a laboratory scale, column chromatography is a widely used method. This technique involves passing the crude product through a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent system, often a mixture of non-polar and polar solvents like hexanes and ethyl acetate (B1210297), is used as the eluent. By gradually increasing the polarity of the eluent, the components of the mixture are separated based on their affinity for the stationary phase. The desired compound is collected in fractions, and the solvent is subsequently removed to yield the purified product. This is followed by crystallization, as mentioned in the synthesis patent, which further refines the product by slowly forming a crystalline solid from a solution, leaving impurities behind. google.com

Mechanistic Investigations of Cyanomethyl Dodecyl Carbonotrithioate in Controlled Radical Polymerization

Mechanistic Pathways of Trithiocarbonate-Mediated RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of controlled radical polymerization that utilizes a thiocarbonylthio compound, known as a RAFT agent, to control the growth of polymer chains. wikipedia.orgsigmaaldrich.cn The process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. mdpi.com Trithiocarbonates, such as cyanomethyl dodecyl carbonotrithioate, are a class of RAFT agents particularly effective for controlling the polymerization of a wide range of monomers, especially "More Activated Monomers" (MAMs) like acrylates and styrenes. uobasrah.edu.iqresearchgate.net

The currently accepted mechanism for RAFT polymerization involves a series of steps that are superimposed on a conventional free-radical polymerization system. publish.csiro.aumdpi.com

Initiation: The process begins with the decomposition of a standard radical initiator (e.g., AIBN) to generate primary radicals (I•). These radicals then react with a monomer (M) to form a propagating radical (Pn•). mdpi.com

RAFT Pre-Equilibrium: The propagating radical (Pn•) adds to the C=S bond of the initial RAFT agent (R-S(C=S)Z), in this case, this compound. This addition forms an intermediate radical adduct. This adduct can then fragment in one of two ways: either reverting to the original reactants or fragmenting to form a new radical (R•, the leaving group) and a polymeric RAFT agent (Pn-S(C=S)Z). wikipedia.org

Re-initiation: The expelled radical (R•), the cyanomethyl radical in this context, reacts with a monomer molecule to initiate the growth of a new polymer chain (Pm•). wikipedia.org For the polymerization to be controlled, this re-initiation must be efficient, meaning the R• radical should add to the monomer rapidly. sigmaaldrich.cn

Main RAFT Equilibrium: As the polymerization proceeds, a rapid equilibrium is established. Propagating radicals (Pn• and Pm•) continuously add to the various thiocarbonylthio compounds present in the system (the initial RAFT agent and the polymeric RAFT agent). This leads to a rapid exchange of the thiocarbonylthio end-group among all growing polymer chains. wikipedia.org This main equilibrium ensures that all chains have an equal opportunity to grow, which is the basis for achieving a narrow molecular weight distribution. libretexts.org

Termination: Bimolecular termination reactions between radicals still occur, as in conventional radical polymerization, but the concentration of propagating radicals is kept low, minimizing the rate of termination. sigmaaldrich.cnmdpi.com The vast majority of chains remain "living" or dormant, capped with the thiocarbonylthio group, capable of further polymerization if more monomer is added. sigmaaldrich.cn

Role of the Cyanomethyl Group as a Leaving/Initiating Radical in RAFT Processes

In the structure of a RAFT agent, represented as R-S(C=S)-Z, the 'R' group plays a critical role as the homolytic leaving group and as the re-initiating radical. sigmaaldrich.cnmdpi.com For this compound, the R group is the cyanomethyl group (•CH₂CN). The effectiveness of a RAFT agent is highly dependent on the properties of this R group. sigmaaldrich.cnuobasrah.edu.iq

The primary functions of the cyanomethyl group are:

Good Homolytic Leaving Group: The R group must be a good leaving group relative to the propagating polymer radical (Pn•). wikipedia.orgsigmaaldrich.cn This means that in the pre-equilibrium step, the fragmentation of the intermediate radical adduct should favor the release of R• to form the polymeric RAFT agent. The stability of the cyanomethyl radical, influenced by the electron-withdrawing nitrile group, makes it an effective leaving group, helping to shift the equilibrium towards the desired products. sigmaaldrich.cn

Efficient Re-initiation: The released R• radical must efficiently re-initiate polymerization by adding to a monomer molecule. sigmaaldrich.cnresearchgate.net If the re-initiation is slow, it can lead to an "induction period" where polymerization is delayed or inhibited. sigmaaldrich.cn The cyanomethyl radical is generally effective in re-initiating the polymerization of more activated monomers (MAMs), such as acrylates and acrylamides. sigmaaldrich.cn

The choice of the R group is critical and must be tailored to the monomer being polymerized. uobasrah.edu.iq A cyanomethyl group is considered a good choice for acrylates and acrylamides, while other R groups, such as tertiary cyanoalkyls, are often preferred for methacrylates. sigmaaldrich.cnnih.gov

Influence of the Dodecyl Substituent on Chain Transfer Activity and RAFT Efficiency

Key influences of the dodecyl substituent include:

Modulating Reactivity: The Z group affects the rates of both the addition of propagating radicals to the thiocarbonyl group and the fragmentation of the resulting intermediate radical. wikipedia.org Trithiocarbonates (where Z is an S-alkyl group) are known to have high transfer constants and generally cause less rate retardation compared to other RAFT agents like dithiobenzoates. uobasrah.edu.iq The dodecyl group, being an alkyl, contributes to this characteristic behavior.

Solubility and Stability: The long dodecyl chain imparts significant hydrophobicity to the RAFT agent. This affects its solubility, making it suitable for polymerization in organic media or in emulsion and dispersion systems where it can be located in specific phases. researchgate.netnih.gov Trithiocarbonates are also more hydrolytically stable than dithiobenzoates, a property beneficial for polymerizations carried out under conditions where water may be present. uobasrah.edu.iq

Chain Transfer Activity: While the R group is the primary determinant of leaving group ability, the Z group fine-tunes the equilibrium of the RAFT process. The S-dodecyl group helps to activate the C=S bond towards radical addition without providing excessive stabilization to the intermediate radical, which could slow down fragmentation and hinder the polymerization. uobasrah.edu.iq Studies on similar trithiocarbonates show that the long alkyl chain does not negatively impact the control over polymerization for suitable monomers. nih.gov In some cases, the presence of a long alkyl end group from the RAFT agent can influence the thermal and structural properties of the final polymer, especially for low molecular weight polymers. nih.gov

Kinetic Studies of Polymerization Mediated by this compound

Kinetic investigations are crucial for understanding the efficiency and control offered by a RAFT agent. For polymerizations mediated by trithiocarbonates like this compound, studies typically monitor monomer conversion over time and the evolution of the polymer's number-average molecular weight (Mₙ) and polydispersity index (Đ).

A hallmark of a controlled polymerization is a linear increase in Mₙ with monomer conversion, and a constant concentration of propagating radicals, which is indicated by a linear first-order kinetic plot (ln([M]₀/[M]) vs. time). mdpi.com

Kinetic studies on the closely related 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) in the RAFT polymerization of styrene (B11656) have provided detailed insights. Ab-initio calculations combined with experimental data have been used to model the polymerization kinetics accurately. ugent.beresearchgate.net These studies show that the molecular weight of the resulting polystyrene increases linearly with conversion, and the polydispersity remains low, confirming the controlled nature of the polymerization. ugent.be

Table 1: Kinetic Data for RAFT Polymerization of Styrene with 2-Cyano-2-Propyl Dodecyl Trithiocarbonate (CPDT) at 343 K researchgate.net

ParameterValue
Temperature (K)343
[Styrene]₀ (mol L⁻¹)7.79
[CPDT]₀ (mol L⁻¹)1.95 x 10⁻²
[AIBN]₀ (mol L⁻¹)3.89 x 10⁻³
Rate of Addition to Initial RAFT Agent (L mol⁻¹ s⁻¹)3.2 x 10⁶
Rate of Addition to Macro-RAFT Agent (L mol⁻¹ s⁻¹)6.8 x 10⁴

This data highlights the significant difference in the rate of addition of a propagating radical to the initial, small RAFT agent compared to the larger, polymeric RAFT agent, which can cause an initial spike in dispersity. researchgate.netnih.gov

In other systems, such as the polymerization of N,N-Dimethylacrylamide (DMA) using similar trithiocarbonates, an initial induction period may be observed. mdpi.com This period is attributed to the pre-equilibrium state where reactions between the RAFT agent and radicals from the initiator occur before significant monomer consumption begins. mdpi.com Following this period, the polymerization proceeds with linear first-order kinetics. mdpi.com

Determination of Chain Transfer Constants (C_tr) for this compound

The chain transfer constant (C_tr = k_tr/k_p), which is the ratio of the rate of chain transfer (k_tr) to the rate of propagation (k_p), is a key parameter that quantifies the effectiveness of a RAFT agent. mdpi.com A high chain transfer constant (ideally C_tr > 2) is necessary to ensure that the RAFT agent is consumed faster than the initiator, leading to narrow molecular weight distributions (polydispersities). cmu.edu

Determining C_tr can be complex. Traditional methods like the Mayo method are often not suitable for highly efficient RAFT agents. mdpi.com More sophisticated kinetic modeling, often using software like PREDICI®, is employed to estimate the individual rate coefficients for addition (k_add) and fragmentation (k_frag), from which the transfer constant can be derived. mdpi.com

For the RAFT polymerization of styrene mediated by 2-cyano-2-propyl dodecyl trithiocarbonate at 333 K, detailed kinetic modeling has been performed. nih.gov While a single C_tr value is not always reported in such studies, the individual rate coefficients for the key equilibrium steps are determined. For instance, the rate coefficient for the addition of a polystyrene macroradical to the initial RAFT agent was found to be significantly higher (3.2 x 10⁶ L mol⁻¹ s⁻¹) than the addition to the polymeric RAFT agent (6.8 x 10⁴ L mol⁻¹ s⁻¹). researchgate.netnih.gov This difference in reactivity is crucial and highlights that the "apparent" transfer constant can change during the course of the polymerization. cmu.edu

Analysis of Side Reactions and Termination Pathways in this compound Mediated Polymerizations

Intermediate Radical Termination: The intermediate radical adduct formed during the main RAFT equilibrium is a potential species for termination. Although its concentration is generally low, termination involving this intermediate can occur, especially at high radical fluxes or high concentrations of the RAFT agent. researchgate.net This can lead to the formation of dead polymer chains with complex structures.

Hydrolysis: Trithiocarbonates are generally more stable against hydrolysis than dithiobenzoates. uobasrah.edu.iq However, under certain conditions, particularly in basic aqueous solutions, the trithiocarbonate group can be susceptible to hydrolysis, which would cleave the end-group and terminate the living character of the chain. mdpi.com

Thermolysis: At elevated temperatures, the trithiocarbonate group can undergo thermal decomposition. ugent.be For example, at temperatures around 130°C, degradation via a Chugaev-type elimination mechanism can occur, leading to the formation of a vinyl group at the chain end and the loss of the RAFT functionality. ugent.bemdpi.com The specific mechanism of thermal degradation can be complex and depends on the polymer backbone attached to the trithiocarbonate group. mdpi.com

Photodegradation: When polymerization is initiated or mediated by light, the trithiocarbonate end-group can be susceptible to photodegradation. rsc.org This can be a competing reaction with the desired photo-activation, potentially leading to dead chains and a loss of control, especially under high-energy UV or blue light. rsc.org

Aminolysis/Thiolysis: The trithiocarbonate end-group is reactive towards nucleophiles like primary or secondary amines. nih.gov This is often used intentionally as a post-polymerization modification technique to remove the colored end-group and generate a reactive thiol-terminated polymer, but it can be an unwanted side reaction if such nucleophiles are present during polymerization. nih.govacs.org

Application of Cyanomethyl Dodecyl Carbonotrithioate in Precision Polymer Synthesis

Synthesis of Defined Block Copolymers via Cyanomethyl Dodecyl Carbonotrithioate

The high degree of end-group fidelity achieved with this compound makes it an excellent tool for synthesizing complex polymer architectures, most notably block copolymers. The trithiocarbonate (B1256668) end-group of a polymer chain prepared in one step remains active and can be used as a macro-RAFT agent to initiate the polymerization of a second monomer.

The most direct method for creating diblock copolymers using RAFT is sequential monomer addition. First, a homopolymer of monomer A is synthesized using this compound. This resulting polymer, now a macro-RAFT agent, is then introduced into a system containing monomer B to grow the second block.

This strategy has been successfully demonstrated in the synthesis of block copolymers from monomers with differing reactivities. researchgate.net For example, a trithiocarbonate RAFT agent was used to successfully prepare both poly(n-butyl acrylate)-block-poly(N-vinylcarbazole) and poly(N-vinylcarbazole)-block-poly(n-butyl acrylate). researchgate.net This demonstrates that the sequence of monomer addition is not always a limiting factor when using a well-chosen trithiocarbonate. The ability to create such structures validates the high end-group fidelity imparted by the RAFT agent, which is essential for efficient chain extension and the formation of well-defined block architectures. researchgate.netrsc.org

The synthesis of more complex architectures like triblock (e.g., A-B-A or A-B-C) and multiblock copolymers can also be achieved using this compound. wiley-vch.de Two primary strategies are employed for this purpose:

Sequential Monomer Addition: This approach is an extension of diblock synthesis. To create an A-B-C triblock copolymer, one would first synthesize block A, chain extend with monomer B to form the A-B diblock, and finally, add monomer C to form the final A-B-C triblock. For an A-B-A triblock, the A-B diblock macro-RAFT agent is chain extended with monomer A. This method offers great versatility in creating compositionally diverse multiblock copolymers.

Use of a Difunctional RAFT Agent: An alternative route to A-B-A triblock copolymers involves a bifunctional RAFT agent. In this case, the chain transfer agent can initiate polymer growth in two directions. The central B block is polymerized first from this difunctional agent. The resulting B block polymer has active RAFT groups at both ends, which can then simultaneously initiate the polymerization of monomer A to grow the two outer blocks.

Another advanced strategy for creating A-B-A triblocks involves the synthesis of an A-B diblock followed by a coupling reaction, such as disulfide formation, to link two diblock chains together at their active B-ends. wiley-vch.de These established methodologies in RAFT polymerization are applicable when using this compound, enabling the precise construction of complex, multi-segmented polymer chains. wiley-vch.de

Advanced Materials Applications Derived from Cyanomethyl Dodecyl Carbonotrithioate Mediated Polymerization

Development of Tailored Polymer Architectures for Advanced Materials

The use of Cyanomethyl dodecyl carbonotrithioate in RAFT polymerization allows for precise control over the final polymer structure, enabling the creation of tailored architectures such as block copolymers and star polymers. These complex structures are fundamental to the development of advanced materials with unique properties.

Block copolymers, which consist of two or more distinct polymer chains linked together, can be synthesized sequentially by adding different monomers to the reaction. For instance, a hydrophilic block can be combined with a hydrophobic block to create amphiphilic structures that self-assemble in solution. Research has demonstrated the synthesis of amphiphilic diblock copolymers, such as poly(N,N-dimethylacrylamide)–block–polystyrene (PDMA-b-PS), using a trithiocarbonate (B1256668) RAFT agent. The dodecyl group on the this compound is particularly useful for stabilizing monomer droplets in emulsion polymerization systems.

Star polymers, characterized by multiple polymer arms radiating from a central core, are another important architecture achievable with this RAFT agent. These can be synthesized using either a "core-first" or an "arm-first" approach. In the "core-first" method, a multifunctional RAFT agent initiates the growth of several polymer chains simultaneously. The "arm-first" technique involves synthesizing linear polymer chains (macro-CTAs) which are then cross-linked to form the star core. Star polymers exhibit unique properties, such as lower solution viscosity compared to their linear counterparts of the same molecular weight.

The synthesis of pH- and thermo-responsive triblock terpolymers like poly(N-isopropylacrylamide-b-n-butyl acrylate-b-4-vinylpyridine) has been successfully achieved using this compound as the CTA. scientificlabs.co.uk This highlights the agent's capability in producing complex, multi-stimuli-responsive materials.

Table 1: Examples of Tailored Polymer Architectures Synthesized with Trithiocarbonate RAFT Agents This table is interactive. You can sort and filter the data.

Polymer Architecture Monomers RAFT Agent Type Key Features
Diblock Copolymer N,N-dimethylacrylamide, Styrene (B11656) Trithiocarbonate Amphiphilic, forms nanoparticles
Triblock Terpolymer N-isopropylacrylamide, n-butyl acrylate (B77674), 4-vinylpyridine This compound pH- and thermo-responsive
Star Polymer N,N-dimethylacrylamide Multifunctional trithiocarbonate Low viscosity, high functionality

Fabrication of Single-Chain Nanoparticles (SCNPs) and Other Polymer Nanostructures

Single-Chain Nanoparticles (SCNPs) are individual polymer chains that are folded and collapsed into a compact nanostructure through intramolecular cross-linking. nih.gov The synthesis of SCNPs often begins with the creation of a well-defined linear polymer precursor, a task for which RAFT polymerization using agents like this compound is ideally suited.

The process typically involves synthesizing a copolymer chain containing reactive functional groups distributed along its backbone. RAFT polymerization ensures that these precursor chains have a controlled molecular weight and narrow molecular weight distribution, which is crucial for achieving uniform SCNPs. Following the synthesis of the precursor polymer, an intramolecular cross-linking reaction is induced, causing the single polymer chain to fold upon itself, forming a nanoparticle.

While direct examples of SCNP synthesis using this compound are not extensively documented in readily available literature, the fundamental principles of SCNP fabrication rely heavily on the capabilities provided by RAFT polymerization. nih.gov The ability to incorporate functional monomers and control the polymer chain length precisely are key advantages offered by this RAFT agent for designing the necessary precursor polymers.

Beyond SCNPs, this compound is instrumental in creating other polymer nanostructures. The synthesis of amphiphilic block copolymers, as mentioned previously, leads to the formation of micelles or polymersomes in selective solvents. These self-assembled nanostructures have significant potential in fields like drug delivery and nanoreactors.

Surface Modification and Grafting-From Polymerizations using this compound

Modifying the surface properties of materials is crucial for a vast range of applications, from improving biocompatibility to enhancing adhesion. "Grafting-from" polymerization, where polymer chains are grown directly from a surface, is a powerful technique for achieving this. cmu.edunih.gov This is often accomplished by immobilizing a RAFT agent onto the surface, which then initiates the polymerization of a desired monomer.

A similar trithiocarbonate RAFT agent, 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid, has been used to modify stainless steel surfaces. bohrium.comnih.gov In this process, the surface is first functionalized with amine groups, which then react with the carboxylic acid group of the RAFT agent to create a covalently bound layer of initiators. Subsequent RAFT polymerization of a monomer like methyl methacrylate (B99206) (PMMA) from the surface results in a dense layer of polymer brushes, fundamentally altering the surface properties of the stainless steel. bohrium.comnih.gov

In another example, cellulose (B213188) nanocrystal (CNC) films have been modified using a similar surface-initiated RAFT polymerization. mdpi.com A trithiocarbonate RAFT agent containing a trimethoxysilyl group was grafted onto the CNC surface. This was followed by the "grafting-from" polymerization of a positively charged monomer, which can be useful for applications like adsorbing per- and polyfluoroalkyl substances (PFAS). mdpi.com These examples demonstrate the utility of trithiocarbonate RAFT agents in creating functionalized surfaces with tailored properties.

Table 2: Surface Modification via "Grafting-From" RAFT Polymerization This table is interactive. You can sort and filter the data.

Substrate RAFT Agent Type Grafted Polymer Application Reference
Stainless Steel Trithiocarbonate with carboxylic acid Poly(methyl methacrylate) (PMMA) Improved surface properties bohrium.comnih.gov
Cellulose Nanocrystal Film Trithiocarbonate with silane (B1218182) group Poly(trimethylaminoethyl methacrylate) Adsorption of PFAS mdpi.com

Integration of Polymers in Hybrid Materials and Composites

Polymers synthesized via RAFT polymerization using this compound can be integrated into hybrid materials and composites to enhance their properties or introduce new functionalities. mdpi.comresearchgate.net These composites combine the properties of the polymer with those of another material, such as inorganic nanoparticles, to create materials with synergistic characteristics.

A notable example involves the creation of thermoresponsive hydrogels with enhanced mechanical strength. rsc.org In this research, a RAFT agent very similar to this compound (4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid) was used to synthesize hydrogels based on poly(ethylene glycol) methyl ether methacrylate (PEGMA). By incorporating a chain transfer agent end-capped with polyhedral oligomeric silsesquioxane (POSS), a hybrid organic-inorganic hydrogel was formed. The presence of the POSS moieties significantly improved the mechanical stability of the hydrogels compared to those made without the inorganic component. rsc.org

This approach demonstrates how polymers with well-defined structures, enabled by RAFT agents like this compound, can be used as building blocks for advanced composite materials. The ability to control the polymer's architecture and functionality is key to designing the interface between the polymer matrix and the filler material, which ultimately determines the performance of the composite.

Applications in Biomaterials and Biomedical Research

The precise control over polymer architecture afforded by this compound and similar RAFT agents is of paramount importance in the field of biomaterials and biomedical research. gsconlinepress.comnih.gov The ability to create biocompatible polymers with specific functionalities has opened doors to applications in drug delivery, tissue engineering, and diagnostics. gsconlinepress.comcd-bioparticles.net

Polymers for biomedical use often need to be water-soluble and non-toxic, and RAFT polymerization is compatible with a wide range of functional, hydrophilic monomers. gsconlinepress.com For example, a close analogue, 2-cyano-2-propyl dodecyl trithiocarbonate, was used in the synthesis of an amphiphilic polymer for a transformative nanomedicine. thno.org This polymer was designed to self-assemble into nanoparticles carrying a camptothecin (B557342) prodrug, demonstrating long circulation times and high tumor uptake. thno.org

The synthesis of stimuli-responsive polymers (discussed in the next section) is also a key area of biomedical research. These "smart" polymers can be designed to release a therapeutic agent in response to specific biological triggers, such as a change in pH or temperature, which can be found in tumor microenvironments or inflamed tissues. gsconlinepress.com The development of such targeted drug delivery systems aims to increase the efficacy of treatments while reducing side effects. nih.gov

Design and Synthesis of Stimuli-Responsive Polymer Systems

Stimuli-responsive, or "smart," polymers are materials that undergo significant changes in their physical or chemical properties in response to small changes in their external environment. rsc.org These stimuli can include temperature, pH, light, and ionic strength. nih.gov this compound is a valuable tool for synthesizing such polymers due to its compatibility with the functional monomers that impart this responsive behavior.

A clear example is the synthesis of pH- and thermo-responsive poly(N-isopropylacrylamide-b-n-butyl acrylate-b-4-vinylpyridine) triblock terpolymers using this compound as the RAFT agent. scientificlabs.co.uk The poly(N-isopropylacrylamide) block provides thermo-responsiveness, while the poly(4-vinylpyridine) block is pH-responsive.

Furthermore, research has shown the synthesis of random copolymers containing cholic acid moieties that exhibit both thermo- and pH-responsiveness. rsc.org These were synthesized via RAFT polymerization and were shown to self-assemble into micellar structures in water, with potential applications in drug encapsulation. The ability to create polymers that respond to multiple stimuli is a growing area of interest, allowing for more complex and finely-tuned material behaviors.

Table 3: Examples of Stimuli-Responsive Polymers Synthesized with Trithiocarbonate RAFT Agents This table is interactive. You can sort and filter the data.

Polymer System Stimulus Monomers RAFT Agent Type Application
Triblock Terpolymer pH, Temperature N-isopropylacrylamide, n-butyl acrylate, 4-vinylpyridine This compound Drug Delivery
Random Copolymer pH, Temperature 2-(methacryloyloxy)ethyl cholate, N,N-dimethylaminoethyl methacrylate Trithiocarbonate Drug Encapsulation
Hydrogel Temperature Poly(ethylene glycol) methyl ether methacrylate 4-cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid Tissue Engineering

Future Directions and Emerging Research Avenues for Cyanomethyl Dodecyl Carbonotrithioate

Exploration of Novel Monomer Systems and Complex Polymer Architectures

While Cyanomethyl dodecyl carbonotrithioate has demonstrated excellent control over the polymerization of common monomers like styrenes and methacrylates, a significant avenue for future research lies in expanding its use to a broader and more complex range of monomer systems. sigmaaldrich.com The exploration of "less activated" monomers (LAMs), such as vinyl acetate (B1210297) (VAc), and various functional monomers is a key area of interest. publish.csiro.au The ability to create well-defined polymers from these monomers is crucial for accessing new materials with unique properties.

A primary goal is the synthesis of complex polymer architectures, which is a core strength of RAFT polymerization. cymitquimica.com Research is increasingly directed towards using this compound to construct:

Block Copolymers: Creating diblock, triblock, and multiblock copolymers by sequential monomer addition. This includes forming amphiphilic diblock copolymers that can self-assemble in solution to form nano-objects like spheres, worm-like micelles, and vesicles. rsc.org

Star Polymers: Utilizing multifunctional core molecules to grow multiple polymer arms simultaneously.

Graft and Brush Polymers: Preparing hydrophilic polymer brushes with trithiocarbonate (B1256668) end groups that can subsequently be used to initiate the polymerization of a second, different monomer. rsc.org

Hybrid Nanocomposites: Grafting polymers from the surface of nanoparticles, such as polyhedral oligosilsesquioxane (POSS), to create advanced organic-inorganic hybrid materials. mdpi.com

The compatibility of the RAFT agent with various functional groups is critical. Future studies will likely focus on monomers bearing reactive handles suitable for "click" chemistry, enabling the post-polymerization modification of the resulting polymers to introduce specific functionalities. mdpi.com A multistep screening approach to identify novel monomers, such as different alkyl cyanoacrylates, could significantly broaden the scope of materials that can be prepared using this RAFT agent, leading to new applications in fields like drug delivery. nih.gov

Polymer ArchitectureMonomer System ExamplePotential ApplicationResearch Focus
Amphiphilic Diblock CopolymerPoly(ethylene glycol) methyl ether acrylate (B77674) (P(PEGA)) and Styrene (B11656)Drug delivery, nanoreactorsIn situ self-assembly during dispersion polymerization. rsc.org
Hybrid NanocompositeAcrylate or Methacrylate (B99206) monomers with azide-substituted POSSAdvanced coatings, high-performance materialsGrafting polymers from nanoparticle surfaces via click reactions. mdpi.com
Functional PolymersMonomers with urazol or cyclopentadienyl (B1206354) groupsAdhesives, stimuli-responsive materialsPost-polymerization modification via Diels-Alder reactions. mdpi.com
Novel HomopolymersNovel alkyl cyanoacrylates (e.g., 2-ethylhexyl cyanoacrylate)Biomedical materials, drug encapsulationToxicity-led screening and compatibility with lipophilic drugs. nih.gov

Advanced In Situ Characterization Techniques for Mechanistic Elucidation

A deeper understanding of the RAFT polymerization mechanism is crucial for optimizing reaction conditions and designing better RAFT agents. While the fundamental mechanism of RAFT is well-established, subtle side reactions and kinetic nuances can significantly impact the outcome of the polymerization. publish.csiro.au Future research will increasingly rely on advanced in situ characterization techniques to probe the polymerization process in real time.

Techniques such as in situ Nuclear Magnetic Resonance (¹H NMR) spectroscopy and UV-visible spectroscopy are invaluable for monitoring monomer conversion and the integrity of the trithiocarbonate end-group. escholarship.org These methods have been used to uncover degradation pathways, such as the nucleophilic attack on the thiocarbonyl group that can occur under certain conditions, particularly at elevated temperatures with specific monomers like N-arylmethacrylamides. escholarship.org

Key areas for future investigation include:

Kinetic Modeling: Combining experimental data with ab initio quantum chemical calculations to develop comprehensive kinetic models. nih.govresearchgate.net Such models can simulate conversion rates, polymer chain length, and dispersity, and they have revealed important insights, such as the significant difference in the rate of radical addition to the initial RAFT agent versus the polymeric macro-RAFT agent. nih.govresearchgate.net

Cryo-TEM: For dispersion polymerizations where self-assembly occurs in situ, cryogenic transmission electron microscopy (cryo-TEM) is a powerful tool to visualize the nanoparticle morphologies as they evolve during the reaction, confirming transitions from spherical to worm-like or vesicular structures. rsc.org

High-Resolution Mass Spectrometry: Utilizing techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) to identify intermediate species and potential side products, providing a more complete picture of the reaction pathway.

TechniqueInformation GainedExample Application
In Situ ¹H NMR / UV-visReal-time monomer conversion, RAFT end-group concentration and degradation. escholarship.orgInvestigating temperature-dependent degradation of the trithiocarbonate group during polymerization of N-arylmethacrylamides. escholarship.org
Ab Initio Kinetic ModelingCalculation of rate coefficients for addition and fragmentation steps. nih.govresearchgate.netSimulating styrene polymerization to understand the initial spike in dispersity due to different addition rates to the initial vs. macro-RAFT agent. nih.govresearchgate.net
Cryo-TEMVisualization of nanoparticle morphology evolution during in situ self-assembly. rsc.orgConfirming morphology transitions in dispersion polymerization of styrene using a P(PEGA) macro-RAFT agent. rsc.org

Scalability and Industrial Implementation of this compound Mediated Processes

Translating the success of this compound from academic laboratories to large-scale industrial applications presents a significant set of challenges and opportunities. The scalability of both the RAFT agent synthesis and the subsequent polymerization processes is a primary focus for future research and development. researchgate.net

Challenges to industrial implementation include:

Cost and Synthesis of RAFT Agent: The multi-step synthesis of high-purity RAFT agents can be expensive. Research into more efficient, one-pot, or continuous flow synthesis methods is essential. researchgate.net Methods that use readily available and less hazardous starting materials are particularly desirable. researchgate.net

Process Optimization: Polymerization conditions optimized at the lab scale, such as rigorous de-oxygenation through freeze-evacuate-thaw cycles, are often not practical for large industrial reactors. sigmaaldrich.comsigmaaldrich.com

Reaction Rates: RAFT polymerizations can sometimes be slower than conventional free-radical processes, which can impact reactor throughput and cost-effectiveness.

Emerging research avenues to address these challenges include the development of oxygen-tolerant RAFT polymerization systems. rsc.org Recent studies have shown that trithiocarbonates themselves can act as photoredox catalysts, consuming dissolved oxygen in the presence of light and a sacrificial amine. rsc.org This could eliminate the need for stringent degassing, simplifying the process and making it more amenable to industrial settings. rsc.org Furthermore, developing robust processes like dispersion polymerization in industrially common solvents like alcohols will be key to producing materials such as block copolymer nanoparticles at scale. rsc.org

ChallengeFuture Research DirectionPotential Benefit
Cost of RAFT Agent SynthesisDevelop one-pot or continuous flow synthesis; use of cheaper, safer starting materials like CS₂ with carbonates. researchgate.netReduced manufacturing cost, improved safety and sustainability.
Stringent Reaction ConditionsDevelop oxygen-tolerant photo-RAFT systems where the trithiocarbonate acts as an intrinsic photocatalyst. rsc.orgElimination of costly and time-consuming de-oxygenation steps.
Process ScalabilityOptimization of dispersion polymerization in industrial-friendly solvents (e.g., isopropanol). rsc.orgDirect production of self-assembled nanomaterials at a large scale.
Reaction KineticsInvestigation of initiators and conditions to accelerate polymerization without losing control.Increased reactor throughput and improved process economics.

Rational Design of Next-Generation RAFT Agents Based on Structural Insights from this compound

The extensive study of this compound and related trithiocarbonates provides a wealth of data that can inform the rational design of new, superior RAFT agents. researchgate.net The effectiveness of a RAFT agent is a delicate balance between the reactivity of the C=S double bond (affecting k_add) and the stability of the intermediate radical, which dictates the fragmentation rate (k_β). publish.csiro.au The "Z" group (adjacent to the C=S) and the "R" group (the leaving group) are the primary handles for tuning this reactivity. mdpi.com

Structural insights from this compound and its analogues, such as 2-Cyano-2-propyl dodecyl trithiocarbonate, guide future design principles: sigmaaldrich.comnih.gov

The Z-group (–S-dodecyl): The dodecylthio group provides good stability and solubility. Future designs might explore variations to modulate reactivity or introduce functionality without compromising control.

The R-group (–CH₂CN): The cyanomethyl group is an excellent homolytic leaving group, capable of efficiently re-initiating polymerization. However, kinetic studies show that the initial R group's addition and fragmentation kinetics can differ significantly from the polymeric analogue, leading to an induction period or initial spike in dispersity. nih.govresearchgate.net

Future research will focus on designing RAFT agents with tailored reactivity for specific monomer classes or polymerization conditions (e.g., high temperature, aqueous media). This includes the development of "switchable" RAFT agents, whose activity can be toggled by an external stimulus like pH or the addition of a Lewis acid. researchgate.net Another promising area is the design of symmetrical trithiocarbonates, which can lead to different polymer network growth behaviors compared to asymmetrical agents like this compound. rsc.org This rational, data-driven approach will lead to a new generation of RAFT agents with higher transfer coefficients, reduced side reactions, and broader applicability. researchgate.net

Design PrincipleStructural Feature to ModifyDesired Outcome
Tune ReactivityThe "Z" group (e.g., aryl, alkyl, S-alkyl)Optimize control for More Activated Monomers (MAMs) vs. Less Activated Monomers (LAMs). publish.csiro.aumdpi.com
Improve Initiation EfficiencyThe "R" groupMinimize induction periods and achieve better control over molecular weight distribution from the start of the polymerization. publish.csiro.aunih.gov
Introduce FunctionalityFunctional groups on Z or RCreate telechelic polymers or macro-RAFT agents for subsequent reactions. researchgate.net
Control Network ArchitectureSymmetry of the RAFT agent (Z-C(=S)-S-R vs. R-S-C(=S)-S-R)Influence polymer network growth (mesh-filling vs. mesh-expansion). rsc.org

Advancements in Sustainable and Green Chemistry Methodologies for its Application

Integrating the principles of green chemistry into polymer synthesis is a critical goal for modern materials science. mdpi.comuniv-cotedazur.fr Future research involving this compound will increasingly prioritize sustainable methodologies.

Key areas for advancement include:

Green Solvents: Moving away from volatile organic compounds (VOCs) towards more benign reaction media. This includes water, supercritical CO₂, and bio-based solvents. mdpi.com RAFT in aqueous dispersion or emulsion is particularly attractive for reducing environmental impact.

Energy Efficiency: Developing polymerization processes that operate at lower temperatures or are initiated by energy-efficient sources like visible light LEDs. rsc.org As mentioned, photo-induced RAFT that also mitigates the need for oxygen removal is a prime example of a greener process. rsc.org

Atom Economy: Designing synthetic routes to the RAFT agent itself that are more atom-economical, such as methods that utilize an equivalent amount of carbon disulfide, reducing waste. researchgate.net

Bio-based Monomers: Combining the control of this compound with the growing library of monomers derived from renewable resources. This allows for the creation of sustainable polymers with advanced architectures and functionalities.

Enzymatic and Biocatalytic Processes: Exploring the interface of RAFT polymerization with enzymatic catalysis, potentially for monomer synthesis or post-polymerization modification under mild, green conditions. mdpi.com

By focusing on these areas, the application of this compound can be aligned with global sustainability goals, reducing the environmental footprint of polymer production while continuing to drive innovation in materials science. mdpi.comuniv-cotedazur.fr

Q & A

Q. What is the role of cyanomethyl dodecyl carbonotrithioate in reversible addition-fragmentation chain transfer (RAFT) polymerization?

this compound acts as a RAFT agent, enabling controlled radical polymerization by mediating chain transfer and termination. It stabilizes propagating radicals through a reversible chain-transfer mechanism, allowing precise control over polymer molecular weight and dispersity. Methodologically, its efficacy depends on monomer compatibility (e.g., styrenics or acrylates) and reaction conditions (temperature, solvent polarity) .

Q. How should researchers synthesize and characterize this compound for polymerization studies?

Synthesis typically involves nucleophilic substitution between sodium trithiocarbonate and alkyl halides. Post-synthesis, purity (≥97%) is verified via HPLC or GC-MS, while structural confirmation relies on 1H^1H-NMR (e.g., signals at δ 3.5–4.0 ppm for methylene groups adjacent to the trithiocarbonate moiety) and FT-IR (C=S stretch at ~1050 cm1^{-1}) .

Q. What are the critical storage and handling protocols for this compound?

Store at 2–8°C in amber vials to prevent photodegradation. Handling requires nitrile gloves (tested against EN 374 standards), lab coats, and fume hoods. Avoid contact with oxidizers or moisture to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in polymer molecular weight distributions when using this RAFT agent?

Dispersity (ĐĐ) >1.2 may indicate poor chain transfer efficiency. Optimize initiator-to-RAFT agent ratios (e.g., 1:5 for acrylates) or reduce reaction temperature (e.g., 60°C for styrene). Validate via SEC-MALS and kinetic studies to identify side reactions (e.g., hydrolysis of the trithiocarbonate group under acidic conditions) .

Q. What mechanistic insights can be gained from studying the fragmentation kinetics of this compound in RAFT?

Time-resolved ESR or MALDI-TOF can track radical intermediates during the pre-equilibrium phase. For example, the fragmentation rate coefficient (kfk_f) for this agent in methyl methacrylate polymerization is ~104^4 L·mol1^{-1} \cdots1^{-1} at 70°C, influencing the balance between chain growth and termination .

Q. How does structural modification of the dodecyl chain impact its performance as a RAFT agent?

Comparative studies with shorter-chain analogs (e.g., cyanomethyl hexyl carbonotrithioate) reveal that longer alkyl chains (C12) enhance solubility in nonpolar monomers (e.g., styrene) but reduce activity in polar solvents like DMF. Kinetic data (e.g., kpk_p/ktk_t ratios) should be cross-validated using stopped-flow NMR .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying residual this compound in polymer matrices?

Use LC-UV (λ = 305 nm) with a C18 column and acetonitrile/water gradient. For trace analysis (<1 ppm), employ LC-MS/MS with MRM transitions (e.g., m/z 318 → 85 for quantification) .

Q. How to design a kinetic study to evaluate chain-transfer constants (CtrC_{tr}Ctr​) for this agent?

Conduct pseudo-bulk polymerizations with varying [RAFT]/[monomer] ratios. Plot 1/DPn1/\text{DP}_n vs. [RAFT]/[M] to calculate CtrC_{tr} via the Mayo equation. Validate with offline 1H^1H-NMR to track monomer conversion .

Safety and Regulatory Compliance

Q. What are the ecotoxicological implications of this compound in lab waste streams?

While data are limited, its high log PP (~5.2) suggests bioaccumulation potential. Follow OECD 301F guidelines for biodegradability testing and neutralize waste with 10% NaOH before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.